Fructo-oligosaccharide DP5
Description
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Fruβ(2-1)-[Fruβ(2-1)]3-α(2-1)Glc |
Origin of Product |
United States |
Methodologies for Fructo Oligosaccharide Dp5 Production and Biosynthesis
Enzymatic Production Strategies for Fructo-oligosaccharide DP5
The enzymatic production of this compound primarily relies on the catalytic activities of specific enzymes that can build or break down fructose-based polymers.
Fructosyltransferase (FTF) Mediated Synthesis of this compound
Fructosyltransferases (FTases) are key enzymes in the synthesis of fructo-oligosaccharides (FOS). nih.govnih.gov These enzymes catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose (B13894), to an acceptor molecule. nih.govnih.gov This process, known as transfructosylation, leads to the elongation of the oligosaccharide chain. nih.gov The synthesis of FOS, including DP5, is a sequential process where shorter FOS molecules like 1-kestose (B104855) (DP3) and nystose (B80899) (DP4) are formed first and then act as acceptors for further fructosylation to produce longer chains such as DP5. nih.govresearchgate.net
Enzymes with fructosyltransferase activity are produced by a variety of microorganisms, including fungi like Aspergillus species and yeasts such as Rhodotorula and Candida. nih.gov The specificity of the FTase enzyme plays a crucial role in determining the structure and degree of polymerization (DP) of the resulting FOS. mdpi.com
β-Fructofuranosidase Catalysis in this compound Formation
β-Fructofuranosidases are enzymes that can exhibit both hydrolytic and transfructosylating activities. researchgate.netsemanticscholar.org At high substrate concentrations, the transfructosylation activity is favored, leading to the synthesis of FOS. rsc.orgpreprints.org These enzymes cleave the β-(2→1) glycosidic bond in sucrose and transfer the fructosyl moiety to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain. nih.govgoogle.com
The production of FOS, including DP5, using β-fructofuranosidases is a complex process involving a series of parallel and sequential reactions. semanticscholar.org The final composition of the FOS mixture, including the proportion of DP5, can be influenced by various factors such as the enzyme source, reaction time, temperature, and pH. nih.gov For instance, engineering the β-fructofuranosidase Fru6 has been shown to promote its transfructosylating capacity, leading to the production of not only 6-kestose (B12071499) but also tetrasaccharides. acs.org
Endo-inulinase Catalyzed Hydrolysis of Inulin (B196767) for this compound Generation
The source of the endo-inulinase is a critical factor determining the composition of the resulting FOS mixture. For example, endo-inulinase from Xanthomonas oryzae No. 5 has been reported to produce FOS with a degree of polymerization of 5 and higher as the main products. frontiersin.orgmdpi.com In contrast, the same enzyme from Pseudomonas sp. No. 65 primarily yields shorter-chain FOS like inulobiose (B1615858) (DP2) and inulotriose (B12754265) (DP3). frontiersin.orgmdpi.com By selecting the appropriate enzyme and controlling the reaction conditions, it is possible to generate a product enriched in this compound.
Microbial Fermentation Approaches for this compound Biosynthesis
Microbial fermentation offers a direct route for the production of this compound. Certain microorganisms, when cultured in a suitable medium containing a carbon source like sucrose, can produce and secrete the necessary enzymes (fructosyltransferases or β-fructofuranosidases) to synthesize FOS. mdpi.com This one-step process can be more economical as it eliminates the need for enzyme purification. mdpi.com
Various microorganisms, including bacteria such as Bacillus subtilis and yeasts like Saccharomyces cerevisiae, have been utilized for FOS production. nih.govresearchgate.net For instance, Bacillus subtilis natto CCT 7712 has been reported to produce high amounts of nystose (DP4), and by extension, could be optimized for DP5 production. nih.govscispace.com Fermentation of chicory inulin by Saccharomyces cerevisiae has been shown to yield a high percentage of FOS, with a significant portion being DP5 (33%). researchgate.net The composition of the FOS mixture produced through fermentation can be influenced by the microbial strain, fermentation time, and the composition of the culture medium. mdpi.commdpi.com
Process Optimization in this compound Production
Optimizing the production process is crucial for maximizing the yield and purity of this compound. This involves carefully controlling various reaction parameters.
Substrate Concentration Effects on this compound Yield and Oligomer Distribution
The concentration of the substrate, typically sucrose, has a significant impact on both the total yield of FOS and the distribution of different oligomers, including DP5. frontiersin.org Generally, lower initial sucrose concentrations tend to favor the production of longer-chain FOS, such as DP5 and DP6. frontiersin.orgnih.gov This is because at lower substrate levels, the newly synthesized shorter FOS molecules have a higher probability of acting as acceptors for further fructosylation, leading to chain elongation.
Table 1. Effect of Initial Sucrose Concentration on Fructo-oligosaccharide (FOS) Distribution
| Initial Sucrose Concentration | Predominant FOS Oligomers | Reference |
|---|---|---|
| Low (<40% w/v) | Longer chains (DP5, DP6) | frontiersin.orgnih.gov |
| High (>40% w/v) | Shorter chains (DP3, DP4) | frontiersin.orgnih.gov |
| 60% (w/v) | No DP5 observed under specific conditions | conicet.gov.ar |
| 570 g/L vs. 800 g/L | Shift towards lower DP products at higher concentration | nih.gov |
Influence of Temperature and pH on Enzymatic Transfructosylation for this compound
The enzymatic synthesis of fructo-oligosaccharides (FOS), including 1F-fructofuranosylnystose (DP5), is significantly influenced by reaction parameters such as temperature and pH. nih.govmdpi.com These factors directly affect the activity and stability of the fructosylating enzymes, thereby dictating the yield and composition of the final FOS mixture. nih.govmdpi.com Optimizing these conditions is crucial for maximizing the production of FOS with a specific degree of polymerization (DP) like DP5.
The transfructosylation process, catalyzed by enzymes like β-fructofuranosidases and fructosyltransferases, involves the transfer of fructosyl units from a donor, typically sucrose, to an acceptor molecule. nih.govtandfonline.com Temperature and pH modulate the rates of both the desired transfructosylation reaction and the competing hydrolysis reaction, where water acts as the acceptor, leading to the production of fructose (B13574) and glucose. researchgate.net
Research indicates that optimal temperatures for FOS production generally fall within the range of 50°C to 60°C. nih.govnih.gov For instance, studies using fructosyltransferase from Aspergillus sp. N74 have shown maximum activity between 50°C and 60°C. nih.gov Similarly, the industrial biotransformation of sucrose to FOS using β-fructofuranosidase from Aspergillus niger is typically conducted at temperatures between 50°C and 60°C. nih.gov One study utilizing the commercial enzyme preparation Pectinex® Ultra SP-L found that a temperature of 50°C was optimal for achieving a high FOS yield. ceon.rs
The pH of the reaction medium is another critical parameter. The optimal pH for FOS synthesis is often in the slightly acidic range. For example, a pH of 5.5 has been identified as optimal for FOS production using enzymes from Aspergillus species. nih.govconicet.gov.ar In a study optimizing FOS synthesis from sucrose, a pH of 5.2 at a temperature of 55°C was found to be optimal for the inulosucrase from Lactobacillus gasseri DSM 20604. nih.govasm.org Conversely, another study achieved a maximum FOS yield at a neutral pH of 7. ceon.rs The interplay between pH, temperature, and other factors like substrate concentration ultimately determines the specific composition of the resulting FOS mixture, including the proportion of DP5. nih.gov
Table 1: Influence of Temperature and pH on FOS Production
| Enzyme Source/Type | Optimal Temperature (°C) | Optimal pH | Reference |
|---|---|---|---|
| Aspergillus niger β-fructofuranosidase | 50 - 60 | Not specified | nih.gov |
| Aspergillus sp. N74 Fructosyltransferase | 50 - 60 | Not specified | nih.gov |
| Lactobacillus gasseri DSM 20604 Inulosucrase | 55 | 5.2 | nih.govasm.org |
| Pectinex® Ultra SP-L | 50 | 7 | ceon.rs |
Enzyme Source and Activity Profiling for this compound Synthesis
The production of this compound, also known as 1F-fructofuranosylnystose, is predominantly achieved through enzymatic synthesis using fructosylating enzymes. nih.govfrontiersin.org These enzymes, primarily fructosyltransferases (FTases) and β-fructofuranosidases, are sourced from a variety of microorganisms, including fungi, yeasts, and bacteria. tandfonline.comresearchgate.net The choice of enzyme source is critical as it significantly influences the product specificity, including the distribution of FOS with different degrees of polymerization (DP). nih.gov
Fungi, particularly from the Aspergillus genus, are among the most extensively used sources for commercial FOS production. tandfonline.com Species such as Aspergillus niger, Aspergillus oryzae, and Aspergillus japonicus are well-known producers of enzymes with high transfructosylating activity, suitable for synthesizing short-chain FOS (scFOS), which includes DP5. tandfonline.comnih.govnih.gov For instance, Meiji Seika Kaisha Ltd., a major FOS producer, utilizes enzymes from Aspergillus niger for their synthesis process. nih.gov The enzyme from Aspergillus niger ATCC 20611 is noted for its use in industrial biotransformation of sucrose. nih.gov
Bacterial sources also offer promising enzymes for FOS synthesis. Bacillus subtilis natto CCT 7712 has been reported to have the capacity to produce high amounts of nystose (DP4) and potentially DP5 from various sucrose-containing substrates. nih.govfrontiersin.org Inulosucrases from Lactobacillus species, such as Lactobacillus gasseri, can synthesize a range of FOS, including those with a DP greater than five, particularly at extended reaction times. d-nb.info
Enzyme activity profiling is essential to characterize the suitability of an enzyme for DP5 production. This involves assessing the enzyme's transfructosylating (At) and hydrolytic (Ah) activities. A high At/Ah ratio is desirable to maximize the yield of FOS and minimize the production of unwanted monosaccharides (glucose and fructose) from sucrose hydrolysis. conicet.gov.ar The activity of these enzymes is influenced by reaction conditions, and their profiles can be modulated to shift production towards higher DP FOS. For example, lower initial sucrose concentrations can lead to the production of larger FOS like DP5 and DP6. nih.govfrontiersin.org
Table 2: Microbial Sources of Enzymes for FOS Synthesis
| Microbial Source | Enzyme Type | Key Findings Related to FOS Production | Reference |
|---|---|---|---|
| Aspergillus niger | β-fructofuranosidase / Fructosyltransferase | Widely used for industrial production of short-chain FOS. nih.govnih.gov | nih.govnih.gov |
| Aspergillus oryzae | Fructosyltransferase | Produces enzymes with optimal temperatures for FOS synthesis in the 50-60°C range. nih.gov | nih.gov |
| Bacillus subtilis natto CCT 7712 | Not specified | Capable of producing high amounts of DP5 from sucrose and other low-cost substrates. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Lactobacillus gasseri | Inulosucrase | Can synthesize FOS with DP values greater than five, especially with long reaction times. d-nb.info | d-nb.info |
Bioreactor Design and Engineering for Enhanced this compound Production Scalability
The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates sophisticated bioreactor design and engineering. tandfonline.comsci-hub.se The choice of bioreactor configuration is critical for maximizing productivity, ensuring process stability, and achieving economic feasibility. sci-hub.se Key reactor types employed for FOS synthesis include stirred-tank reactors (STRs), packed bed reactors (PBRs), fluidized bed reactors (FBRs), air-lift reactors, and enzyme membrane reactors (EMRs). tandfonline.com
Stirred-tank bioreactors are commonly used, especially for submerged fermentation processes, allowing for precise control of parameters like pH, temperature, agitation, and aeration, which are crucial for optimal enzyme production and activity. mdpi.com For large-scale operations, overcoming challenges such as high broth viscosity and ensuring adequate mass transfer may require high agitation speeds (150–900 rpm) and aeration rates (0.75–1.0 vvm). mdpi.com
Immobilization of enzymes or whole cells is a key strategy to enhance the scalability and efficiency of FOS production. tandfonline.comsci-hub.se Immobilized biocatalysts can be retained within the reactor, allowing for continuous operation, easier product separation, and improved enzyme stability. Packed bed and fluidized bed reactors are particularly well-suited for immobilized enzymes. tandfonline.com
Enzyme membrane reactors (EMRs) represent an advanced technology for FOS synthesis. nih.gov EMRs integrate the enzymatic reaction with a membrane separation step, allowing for the continuous removal of the product and retention of the enzyme. nih.govdtu.dk This configuration can improve yield by alleviating product inhibition and can facilitate the purification process. For instance, an integrated ultrafiltration-diafiltration-concentration technique using membranes can be employed to purify FOS and reuse the enzymes. nih.gov Nanofiltration membranes have been used to separate FOS from the reaction mixture effectively. nih.gov
Air-lift reactors offer an alternative with advantages such as efficient mixing, good mass transfer, and low shear stress, making them suitable for processes involving shear-sensitive immobilized enzymes. tandfonline.com Their simple design and lower energy requirements are beneficial for continuous bioprocessing applications like FOS production. tandfonline.com The selection and optimization of the bioreactor system are pivotal for developing a robust and scalable manufacturing process for this compound. sci-hub.se
Table 3: Comparison of Bioreactor Types for FOS Production
| Bioreactor Type | Key Features | Advantages for FOS Production | Reference |
|---|---|---|---|
| Stirred-Tank Reactor (STR) | Mechanical agitation for mixing. | Good control over process parameters (pH, temp, aeration). mdpi.com | mdpi.com |
| Packed Bed Reactor (PBR) | Reactor filled with immobilized biocatalyst particles. | High biocatalyst loading, suitable for continuous operation. tandfonline.com | tandfonline.com |
| Fluidized Bed Reactor (FBR) | Upward flow of liquid suspends immobilized particles. | Improved mass transfer, reduced clogging issues compared to PBR. tandfonline.com | tandfonline.com |
| Air-Lift Reactor | Pneumatically driven circulation. | Low shear stress, simple design, low energy consumption. tandfonline.com | tandfonline.com |
Purification and Isolation Methodologies for this compound Enrichment
Following enzymatic synthesis, the reaction mixture contains not only the desired this compound (1,1,1-kestopentaose) but also residual sucrose, monosaccharides (glucose and fructose), and other FOS of varying degrees of polymerization (e.g., 1-kestose, nystose). frontiersin.orguminho.ptayurvedjournal.com Therefore, effective purification and isolation methodologies are essential to enrich and obtain high-purity DP5, which is often necessary for specific research and functional applications. frontiersin.org
Chromatographic techniques are widely employed for the separation of FOS. ayurvedjournal.com Methods such as size-exclusion chromatography, hydrophilic interaction chromatography, and anion-exchange chromatography have been established for this purpose. nih.govresearchgate.net Simulated moving bed (SMB) chromatography is recognized as an efficient downstream process for the recovery and fractionation of sugars on an industrial scale. uminho.pt This technique often utilizes sulfonated poly(styrene-co-divinylbenzene) resins as the adsorbent, separating the saccharides based on size exclusion and restricted diffusion effects. uminho.pt
A novel and efficient method for isolating and purifying individual FOS, including DP5, is high-speed counter-current chromatography (HSCCC). nih.govresearchgate.netnih.gov One successful strategy involves a pre-column derivatization step, such as acetylation, to modify the polarity of the FOS molecules. mdpi.com The acetylated compounds are then separated by HSCCC using a suitable two-phase solvent system, for example, petroleum ether–n-butanol–methanol–water. nih.govresearchgate.netnih.gov Following separation, a deacetylation step yields the FOS in high purity. mdpi.com This approach has been used to obtain 1,1,1-kestopentaose with a purity of 98.7%. mdpi.com
Membrane filtration also plays a role in the purification process, particularly for removing monosaccharides and residual sucrose to enhance the purity of the FOS mixture. frontiersin.orgnih.gov Techniques like nanofiltration can be used to separate FOS from smaller sugar molecules. nih.gov Additionally, biological purification methods have been explored, such as using probiotic bacteria like Bacillus subtilis to selectively ferment the unwanted monosaccharide byproducts, thereby increasing the relative concentration of FOS in the preparation. nih.gov The choice of purification method depends on the desired purity level, scale of operation, and economic considerations.
Table 4: Purification Techniques for Fructo-oligosaccharides
| Methodology | Principle of Separation | Application for FOS/DP5 | Reference |
|---|---|---|---|
| Simulated Moving Bed (SMB) Chromatography | Size exclusion and restricted diffusion on resin beds. | Industrial-scale fractionation of FOS from mono- and disaccharides. uminho.pt | uminho.pt |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition without a solid support. | Isolation of high-purity individual FOS like 1,1,1-kestopentaose (98.7% purity achieved). nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |
| Anion-Exchange Chromatography | Separation based on charge. | Established method for purifying FOS. nih.govresearchgate.net | nih.govresearchgate.net |
| Membrane Filtration (Nanofiltration) | Size-based separation using semi-permeable membranes. | Removal of monosaccharides and sucrose to increase FOS purity. nih.gov | nih.gov |
Table of Compound Names
| Compound Name | Other Names/Abbreviations |
|---|---|
| This compound | 1F-fructofuranosylnystose; 1,1,1-kestopentaose; GF4 |
| Sucrose | |
| Glucose | |
| Fructose | |
| 1-Kestose | GF2; Kestose |
| Nystose | GF3; 1,1-kestotetraose |
| Petroleum ether | |
| n-Butanol | |
| Methanol | |
| Acetic anhydride | |
| Pyridine |
Advanced Analytical Characterization of Fructo Oligosaccharide Dp5
Chromatographic Techniques for Separation, Identification, and Quantification of Fructo-oligosaccharide DP5
Chromatography is a cornerstone for the analysis of fructo-oligosaccharides (FOS), enabling the separation of individual oligomers based on their degree of polymerization (DP).
High-Performance Anion Exchange Chromatography with Pulsed Electrochemical Detection (HPAEC-PED) is a highly sensitive and powerful technique for the qualitative and quantitative analysis of carbohydrates, including FOS. nih.govnih.gov This method does not require derivatization and can separate neutral and charged oligosaccharides with high resolution. thermofisher.comresearchgate.net
The principle of HPAEC-PED involves the separation of carbohydrates on a high-performance anion-exchange column at a high pH (typically >12). antecscientific.com Under these alkaline conditions, the hydroxyl groups of the sugars become partially deprotonated, turning them into weak oxyanions that can be separated by anion exchange. antecscientific.com Following separation, the analytes are detected by a pulsed electrochemical detector, which employs a series of potential pulses on a gold working electrode to oxidize the carbohydrates, resulting in a measurable current. antecscientific.comcurrentseparations.com This pulsed process ensures the electrode surface remains clean and active, providing stable and reproducible detection. chromatographyonline.com
HPAEC-PED is capable of resolving FOS mixtures into individual components based on their degree of polymerization, effectively separating DP5 from other oligomers like 1-kestose (B104855) (DP3) and nystose (B80899) (DP4). nih.govnih.gov The technique has been successfully used to monitor changes in the molecular weight distribution of FOS during in vitro fermentation studies. nih.gov
Table 1: Typical HPAEC-PED System Parameters for FOS Analysis
| Parameter | Condition |
| Column | CarboPac PA100 or similar anion-exchange column nih.gov |
| Mobile Phase A | Sodium Hydroxide (e.g., 150 mM) |
| Mobile Phase B | Sodium Hydroxide with Sodium Acetate (B1210297) (e.g., 150 mM NaOH, 500 mM NaOAc) |
| Elution | Gradient elution with increasing concentration of Mobile Phase B nih.govthermofisher.com |
| Detector | Pulsed Electrochemical Detector (PED) with a gold working electrode currentseparations.com |
| Waveform | Triple or quadruple potential waveform for detection and cleaning chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the compositional analysis of FOS. nih.govsciencepublishinggroup.com This technique can simultaneously determine monosaccharides, disaccharides, and a range of FOS, including trisaccharides, tetrasaccharides, and pentasaccharides, in a single run. nih.gov
For FOS analysis, HPLC systems are often equipped with an aminopropyl (NH2) column and a refractive index (RI) or an evaporative light scattering (ELSD) detector. nih.govsciencepublishinggroup.comacs.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. sciencepublishinggroup.com This setup allows for the separation of sugars based on their size and structure. The RI detector is a universal detector for carbohydrates, while the ELSD is suitable for non-volatile analytes and can be used with gradient elution, offering advantages in separating complex mixtures. acs.org
HPLC methods have been developed and validated for the quantification of individual FOS, including 1-kestose, nystose, and 1F-fructofuranosylnystose (DP5), in various matrices such as fermentation products, food supplements, and natural products like burdock root. nih.govacs.org
Table 2: Example Retention Times of FOS using HPLC-RI
| Compound | Degree of Polymerization (DP) | Retention Time (min) |
| Fructose (B13574) | 1 | ~7.5 |
| Glucose | 1 | ~8.2 |
| Sucrose (B13894) | 2 | ~10.1 |
| 1-Kestose (GF2) | 3 | ~11.7 |
| Nystose (GF3) | 4 | ~14.8 |
| Fructofuranosylnystose (GF4/DP5) | 5 | ~19.0 |
Note: Retention times are approximate and can vary significantly based on the specific column, mobile phase composition, and flow rate used. scitechnol.com
Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective chromatographic mode for the separation of polar compounds, making it well-suited for profiling complex oligosaccharide mixtures. researchgate.netchromatographyonline.com In HILIC, separation is achieved through the partitioning of solutes between a mobile phase rich in an organic solvent (like acetonitrile) and a water-enriched layer immobilized on the surface of a polar stationary phase. chromatographyonline.comchromatographyonline.com
HILIC is advantageous for FOS analysis as it provides good resolution and peak shapes for various oligosaccharides. researchgate.net Furthermore, the high organic content of the mobile phase is compatible with mass spectrometry (MS), which enhances ionization and increases sensitivity, making HILIC-MS a powerful tool for structural research. researchgate.netchromatographyonline.com While HPAEC-PAD may offer superior baseline separation for FOS with higher DP values, HILIC remains a valuable and complementary technique for FOS profiling. researchgate.net Adsorption issues can sometimes occur with larger oligosaccharides (DP ≥ 6), but these can be mitigated with modern column technologies. lcms.cz
Table 3: Common HILIC Parameters for Oligosaccharide Profiling
| Parameter | Description |
| Stationary Phase | Amide, diol, or unmodified silica (B1680970) columns chromatographyonline.com |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) chromatographyonline.com |
| Elution Mode | Gradient elution, typically decreasing the acetonitrile concentration chromatographyonline.com |
| Detector | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) |
Spectroscopic Methods for Structural Elucidation and Compositional Assessment of this compound
Spectroscopic methods are essential for confirming the identity and detailed molecular structure of FOS DP5.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of oligosaccharides. nih.gov It provides detailed information on the types of monosaccharide residues, their anomeric configurations (α or β), the sequence of residues, and the positions of the glycosidic linkages. nih.govglobalsciencebooks.info
For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is used for complete structural assignment. globalsciencebooks.info These analyses can confirm that the molecule consists of one terminal glucose unit and four fructose units linked by β-(2→1) glycosidic bonds. The complex spectra require specialized 2D techniques to resolve signal overlap, which is common in carbohydrate analysis. globalsciencebooks.info
Table 4: Illustrative ¹³C NMR Chemical Shifts for Fructan Units
| Carbon Atom | Furanosyl Form (ppm) | Pyranosyl Form (ppm) |
| C-1 | ~62 | ~64 |
| C-2 (Anomeric) | ~104 | ~98 |
| C-3 | ~77 | ~68 |
| C-4 | ~75 | ~69 |
| C-5 | ~80 | ~71 |
| C-6 | ~63 | ~64 |
Note: Chemical shifts are approximate and depend on the specific residue's position within the oligosaccharide chain and the solvent used. globalsciencebooks.info
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and composition of oligosaccharides. nih.govnih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for analyzing FOS mixtures to determine their chain length distribution. nih.gov In this technique, the analyte is co-crystallized with a UV-absorbing matrix, such as 2,5-dihydroxybenzoic acid (DHB). nih.gov A laser pulse desorbs and ionizes the molecules, which are then separated based on their mass-to-charge ratio (m/z) as they travel through a time-of-flight analyzer. youtube.com For FOS DP5 (C30H52O26, MW = 828.72 Da), MALDI-TOF MS would show a characteristic peak, often as a sodium adduct [M+Na]⁺ at an m/z of approximately 851.7. nih.govelicityl-oligotech.com This allows for rapid confirmation of the degree of polymerization. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for linkage and monosaccharide composition analysis. This involves a multi-step derivatization process that includes hydrolysis of the oligosaccharide into its constituent monosaccharides, reduction to alditols, and subsequent acetylation to form partially methylated alditol acetates (PMAAs). The resulting volatile derivatives are then separated by GC and identified by their characteristic fragmentation patterns in MS. This analysis would confirm that FOS DP5 is composed of fructose and glucose units and helps determine the specific linkage positions.
Table 5: Expected Molecular Ion Peaks in MALDI-TOF MS for FOS Series (as Sodium Adducts)
| FOS | Degree of Polymerization (DP) | Formula | Expected m/z [M+Na]⁺ |
| 1-Kestose | 3 | C18H32O16 | 527.16 |
| Nystose | 4 | C24H42O21 | 689.21 |
| This compound | 5 | C30H52O26 | 851.26 |
| Fructo-oligosaccharide DP6 | 6 | C36H62O31 | 1013.31 |
Biotechnological and Process Engineering Research for Fructo Oligosaccharide Dp5 Applications
Integration of Fructo-oligosaccharide DP5 in Bioprocesses and Functional Food Matrices
This compound (1F-Fructofuranosylnystose) represents a significant area of research in biotechnology and food science due to its unique physicochemical and functional properties. As a member of the short-chain fructo-oligosaccharides (sc-FOS), its integration into bioprocesses and food systems is driven by its potential to confer health benefits and improve product characteristics. The degree of polymerization (DP) is a critical factor influencing the behavior of these molecules in various applications.
The viability of this compound as a functional ingredient in foods is heavily dependent on its stability during processing and storage. Research has demonstrated that the degree of polymerization plays a crucial role in the heat and acid stability of FOS.
Studies investigating the effects of processing conditions on sc-FOS have revealed that pentasaccharides (DP5) are more stable during heat treatment compared to shorter-chain variants like trisaccharides under identical conditions. This increased stability is significant for food manufacturing processes that involve pasteurization or other thermal treatments. The stability of FOS is not only a function of its molecular size but is also influenced by the food matrix itself. For instance, sc-FOS, including DP5, have shown greater stability in orange juice compared to tomato juice or a simple citrate (B86180) buffer at a pH of 3.5. This suggests that other components within the food system can exert a protective effect on the glycosidic bonds of the FOS molecule.
However, FOS are generally susceptible to hydrolysis under conditions of low pH combined with high temperature, which are common in the processing of fruit juices and beverages. While high-temperature, short-time (HTST) thermal treatments may preserve a significant portion of FOS, long-term storage in acidic liquid matrices, even at ambient temperatures, can lead to considerable degradation over time. In one study of pineapple nectar, FOS were found to be stable during the HTST processing and aseptic packaging but showed significant instability during a one-year storage period. This highlights a critical consideration for product formulation and shelf-life determination.
The table below summarizes key research findings on the stability of FOS, with relevance to DP5, under various conditions.
| Parameter | Condition | Matrix | Observation |
| Degree of Polymerization (DP) | Heat Treatment | Acidic Media (pH 3.5) | Pentasaccharides (DP5) exhibit greater heat stability than trisaccharides. |
| Food Matrix | Heat Treatment (pH 3.5) | Orange Juice, Tomato Juice, Citrate Buffer | Stability is highest in orange juice, followed by tomato juice, and then citrate buffer. |
| Thermal Processing | Continuous Thermal Processing at >95°C | Acidic Food Models | Retention of sc-FOS is greater than 95%. |
| Storage (1 year) | Ambient Temperature | Aseptically Packed Pineapple Nectar | Significant degradation of FOS, with only 14% of the initial concentration remaining. |
| Storage (28 days) | 4°C | Pasteurized Orange Juice | Retention of FOS was approximately 85%. |
Fructo-oligosaccharides are well-established prebiotics, primarily because they are not digested by human enzymes in the upper gastrointestinal tract and can be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species. mdpi.com FOS DP5, as part of the FOS mixture, serves as a valuable carbon source in fermentation processes, leading to the production of health-promoting metabolites, notably short-chain fatty acids (SCFAs) like acetate (B1210297), propionate (B1217596), and butyrate (B1204436).
Research comparing the fermentation of microbially-produced FOS (containing oligosaccharides with DP up to and greater than 5) with commercial FOS derived from inulin (B196767) shows significant differences in outcomes. nih.gov Fermentation of the microbial-FOS by human fecal microbiota resulted in a higher production of total SCFAs, particularly propionate and butyrate, compared to the commercial FOS. nih.gov This suggests that the specific composition of the FOS mixture, including the presence of higher DP chains like DP5 and neo-series oligosaccharides, can enhance the metabolic output of the gut microbiota. nih.govmdpi.com
Studies on pure cultures, such as Bifidobacterium infantis, have shown that when presented with a mixture of FOS, the shorter saccharides are consumed first. researchgate.net While glucose and sucrose (B13894) components may primarily support biomass production, the fructose (B13574) chains are utilized for the production of key metabolites like lactate (B86563) and acetate. researchgate.net The presence of FOS DP5 provides a more sustained release of fructose units for fermentation as the shorter chains are depleted, potentially extending the metabolic activity of the probiotic microorganisms in more distal regions of the colon. This selective utilization underscores the potential for designing enhanced fermentation processes where a tailored FOS mixture, rich in DP5, could be used to maximize the production of specific beneficial compounds by probiotic strains.
The following table details the impact of FOS composition on the production of SCFAs during in vitro fecal fermentation.
| FOS Source | Key Components | Total SCFA Production | Specific Metabolite Increase |
| Microbial-FOS | Contained inulin neoseries oligosaccharides (DP up to 5) and >10% of oligosaccharides with DP > 5. nih.govmdpi.com | Higher than commercial FOS. nih.gov | Significantly higher production of propionate and butyrate compared to commercial FOS. nih.govmdpi.com |
| Commercial FOS (Raftilose® P95) | Primarily linear FOS (DP 3-5). | Lower than microbial-FOS. | Stimulated acetate production. |
Novel Applications and Research Directions for this compound in Non-Food Systems
Beyond their established role in the food and nutraceutical industries, Fructo-oligosaccharides are being explored for novel applications in other sectors, primarily in cosmetics and pharmaceuticals. The unique properties of FOS, including those of DP5, such as their humectant, prebiotic, and stabilizing capabilities, are driving this expansion.
In cosmetics , FOS are utilized for both skin and hair care. Their ability to retain water makes them an effective humectant, promoting hydration in skin creams and conditioners. connectchemicals.compaulaschoice.co.uk Furthermore, FOS act as a prebiotic, providing nourishment for the beneficial microorganisms that constitute the natural skin microbiome, helping to maintain a balanced and healthy skin surface. paulaschoice.co.ukrazskincare.com They can also exert a soothing effect, helping to calm irritated skin and reduce redness. connectchemicals.com In hair care formulations, FOS can form a protective layer around the hair shaft, shielding it from environmental stressors, while also improving hair structure, elasticity, and shine. connectchemicals.com
In the pharmaceutical field, FOS are being investigated and used as functional excipients. An excipient is an inactive substance that serves as the vehicle or medium for a drug or other active substance. A Chinese patent describes a Fructo-oligosaccharide tablet excipient that demonstrates good liquidity, molding, and demolding properties, making it suitable for the direct compression of tablets. google.comgoogle.com Their stability and non-reactivity with active pharmaceutical ingredients are key advantages. google.combestypharma.com FOS's prebiotic functionality is also valuable in clinical nutrition products, where they can help support digestive tolerance and gut health in therapeutic diets. bestypharma.com
Future research is likely to expand on these applications, exploring the use of specific chain lengths like DP5 for targeted effects. For example, the precise molecular weight of FOS could be optimized for specific delivery systems in pharmaceuticals or to selectively promote certain beneficial skin microbes in cosmetic formulations.
The table below summarizes the current and emerging non-food applications for FOS.
| Sector | Application Area | Product Examples | Functional Role of FOS |
| Cosmetics | Skin Care | Face creams, lip balms, micellar water connectchemicals.comgoogle.com | Humectant (hydration), Prebiotic (supports skin microbiome), Soothing agent connectchemicals.compaulaschoice.co.uk |
| Hair Care | Shampoos, conditioners connectchemicals.comgoogle.com | Hydrating, Conditioning, Protective, Strengthening, Shine enhancement connectchemicals.com | |
| Pharmaceuticals | Drug Formulation | Direct compression tablets google.comgoogle.com | Excipient (improves liquidity, molding, demolding) google.com |
| Clinical Nutrition | Therapeutic diets, specialized health products bestypharma.com | Functional fiber, Prebiotic (improves digestive tolerance) bestypharma.com |
Emerging Research Frontiers and Future Directions in Fructo Oligosaccharide Dp5 Studies
Development of Novel Enzymes and Microbial Strains for Tailored Fructo-oligosaccharide DP5 Production
The tailored production of FOS DP5 hinges on the development of highly specific and efficient biocatalysts. Research is actively pursuing the discovery and engineering of novel enzymes and microbial strains to shift the product spectrum towards FOS with a higher degree of polymerization (DP).
The enzymatic synthesis of FOS is primarily carried out by fructosyltransferases (FTases; EC 2.4.1.9) and β-fructofuranosidases (FFases; EC 3.2.1.26), which catalyze the transfer of fructose (B13574) units from a donor, typically sucrose (B13894), to an acceptor molecule. frontiersin.org Fungi, such as various Aspergillus species, are prominent sources of these enzymes for industrial-scale FOS production. frontiersin.org
A key strategy for tailored DP5 production is the manipulation of reaction conditions. For instance, lower initial concentrations of sucrose have been shown to favor the synthesis of longer-chain FOS, including DP5 and DP6. nih.gov However, the most significant advancements are expected from the fields of genetic and protein engineering. researchgate.netnih.gov Through techniques like site-directed mutagenesis and directed evolution, scientists are modifying the catalytic and substrate-binding sites of fructosyltransferases to enhance their transfructosylating activity and specificity for producing higher DP FOS. The overexpression of engineered FTase genes in microbial hosts like Pichia pastoris has already demonstrated the potential to significantly increase enzyme yields, thereby reducing production costs. nih.gov
In addition to enzyme engineering, the development of novel microbial strains is a promising frontier. Microorganisms are not only sources of enzymes but can also be used as whole-cell biocatalysts. Strains like Bacillus subtilis natto CCT 7712 have been identified for their capacity to produce significant quantities of FOS, including nystose (B80899) (DP4), and show potential for DP5 production from inexpensive substrates like sugarcane molasses. researchgate.netnih.gov Metabolic engineering of such strains, by optimizing metabolic pathways and overexpressing key enzymes, can create microbial factories dedicated to the high-yield production of FOS DP5. mdpi.com This involves a deep understanding of the microorganism's physiology and the genetic regulation of enzyme synthesis.
Below is a table summarizing microbial sources and the potential for tailored FOS DP5 production:
| Microbial Source | Enzyme Produced | Potential for DP5 Production | Key Strategies |
| Aspergillus species | Fructosyltransferase, β-fructofuranosidase | High | Enzyme engineering, optimization of reaction conditions (e.g., lower sucrose concentration) |
| Aureobasidium pullulans | Fructosyltransferase | Moderate to High | Strain improvement through mutagenesis and selection |
| Bacillus subtilis natto | Levansucrase | High | Optimization of fermentation parameters, metabolic engineering |
| Engineered Pichia pastoris | Recombinant Fructosyltransferase | High | Overexpression of engineered FTase genes for increased enzyme yield |
Advanced Structural-Function Relationship Studies of this compound
A deeper understanding of the relationship between the three-dimensional structure of fructosylating enzymes and their function is crucial for designing biocatalysts with a predisposition for FOS DP5 synthesis. Advanced analytical techniques are providing unprecedented insights into the molecular mechanisms governing enzyme specificity and product chain length.
High-resolution crystal structures of fructosyltransferases, such as the one from Aspergillus japonicus, have been elucidated. mdpi.com These structures reveal a characteristic two-domain architecture, typically comprising an N-terminal catalytic domain with a five-blade β-propeller fold and a C-terminal β-sandwich domain. mdpi.com The active site is located in a deep pocket within the catalytic domain, and specific amino acid residues within this pocket are responsible for binding the donor (e.g., sucrose) and acceptor (e.g., kestose, nystose) molecules.
By analyzing the crystal structures of enzyme-substrate complexes, researchers can identify the key amino acid residues that determine the product specificity. For example, the spatial arrangement of the active site dictates which hydroxyl group of the acceptor molecule can attack the fructosyl-enzyme intermediate, thereby determining the linkage type and the potential for chain elongation. mdpi.com It is hypothesized that the size and shape of the acceptor-binding subsite play a critical role in determining the maximum degree of polymerization of the FOS product. For the synthesis of DP5, the enzyme's active site must be able to accommodate nystose (DP4) as an acceptor molecule in a productive orientation for the subsequent transfer of another fructose unit.
Site-directed mutagenesis studies, guided by structural information, are a powerful tool for probing these structure-function relationships. By systematically replacing specific amino acid residues in the active site, scientists can alter the enzyme's properties, such as its transfructosylation efficiency and product profile. mdpi.com For instance, modifying residues at the rim of the substrate-binding pocket could potentially create more space to accommodate longer-chain FOS acceptors, thereby shifting the product distribution towards DP5 and beyond.
The following table outlines key structural features of fructosyltransferases and their functional implications for FOS DP5 synthesis:
| Structural Feature | Functional Implication | Relevance to DP5 Production |
| N-terminal catalytic domain (β-propeller fold) | Contains the active site for catalysis. | The architecture of this domain is fundamental for enzymatic activity. |
| Catalytic triad (B1167595) (Asp, Asp, Glu) | Essential for the hydrolysis of the glycosidic bond in the donor substrate and the formation of the fructosyl-enzyme intermediate. | Mutations in these residues typically inactivate the enzyme. |
| Acceptor-binding subsites (+1, +2, etc.) | Determine the specificity for acceptor molecules and the potential for chain elongation. | The ability of the +2 and +3 subsites to bind nystose (DP4) is critical for DP5 synthesis. |
| Sucrose-binding box | A conserved motif involved in the initial binding of the sucrose donor molecule. | Modifications in this region can affect the balance between hydrolysis and transfructosylation. |
Systems Biology and Omics Approaches in this compound Fermentation Research
To optimize the production of FOS DP5 in microbial fermentation systems, a holistic understanding of the producer organism's physiology is necessary. Systems biology, which integrates various "omics" data (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for dissecting the complex cellular processes involved in FOS synthesis.
Genomics provides the foundational blueprint of an organism's metabolic potential. By sequencing and analyzing the genomes of potent FOS-producing microorganisms like Aspergillus niger and Bacillus subtilis, researchers can identify the genes encoding fructosyltransferases and other relevant enzymes in the carbohydrate metabolism pathways. nih.gov Comparative genomics can reveal genetic differences between high- and low-producing strains, offering targets for genetic engineering.
Transcriptomics , often studied using microarray or RNA-seq technologies, provides a snapshot of the genes that are actively being expressed under specific fermentation conditions. By comparing the transcriptomes of a microbial strain during different growth phases or under varying nutrient conditions, scientists can identify the genes and regulatory networks that are upregulated during FOS production. nih.gov For instance, a transcriptomic analysis of Aspergillus niger could reveal that under sucrose-rich conditions, the expression of specific fructosyltransferase genes is significantly increased, along with genes involved in protein secretion and stress response.
Proteomics focuses on the large-scale study of proteins, the actual workhorses of the cell. By analyzing the proteome of a microorganism during FOS fermentation, researchers can quantify the abundance of fructosyltransferases and other key metabolic enzymes. This can help identify potential bottlenecks in the production pathway, such as inefficient protein folding or secretion.
Metabolomics and Metabolic Flux Analysis (MFA) provide insights into the flow of carbon and energy through the cell's metabolic network. creative-proteomics.com By tracking the fate of isotopically labeled substrates (e.g., ¹³C-labeled sucrose), MFA can quantify the rates of intracellular reactions and determine how carbon is partitioned between biomass formation, energy production, and FOS synthesis. nih.gov This information is invaluable for rationally designing metabolic engineering strategies to redirect carbon flux towards the desired product, FOS DP5. For example, MFA might reveal that a significant portion of the substrate is being diverted to a competing pathway, which could then be downregulated through gene knockout to improve the FOS yield.
The integration of these omics datasets into comprehensive metabolic models allows for the in-silico simulation of fermentation processes. These models can be used to predict the effects of genetic modifications or changes in process parameters, thereby accelerating the development of optimized production strains and fermentation strategies for high-purity FOS DP5.
Sustainable Production Technologies for this compound
In line with the global shift towards a bio-based economy, the development of sustainable technologies for the production of FOS DP5 is a major research focus. These efforts aim to reduce the environmental footprint and improve the economic viability of the production process by utilizing renewable resources, minimizing waste, and lowering energy consumption.
A cornerstone of sustainable FOS production is the use of low-cost, renewable, and readily available agro-industrial residues and byproducts as substrates. Sucrose-rich feedstocks such as sugarcane molasses, a byproduct of the sugar industry, have been successfully used for FOS production by microorganisms like Bacillus subtilis natto. This approach not only reduces the cost of the raw material but also contributes to a circular economy by valorizing waste streams. Other potential substrates include syrups derived from fruits and other plant materials.
Solid-state fermentation (SSF) presents a sustainable alternative to conventional submerged fermentation for the production of the necessary fructosylating enzymes. SSF involves the cultivation of microorganisms on a solid substrate with low water content. This technique often utilizes agro-industrial wastes, such as pineapple crowns, as both a physical support and a source of nutrients. SSF systems typically require less water and energy for aeration and agitation compared to submerged fermentation, and they can lead to higher enzyme titers.
Advances in downstream processing are also contributing to the sustainability of FOS production. The use of membrane filtration techniques, such as nanofiltration, to separate FOS from the reaction mixture is a more energy-efficient and environmentally friendly alternative to traditional chromatographic methods, which often require large volumes of solvents.
Finally, the integration of FOS production into a broader biorefinery concept holds significant promise for sustainability. In such a system, a biomass feedstock is used to produce a range of value-added products, with FOS being one of them. The byproducts from one process can serve as the raw material for another, minimizing waste and maximizing the utilization of the initial feedstock.
The table below summarizes key sustainable technologies for FOS DP5 production:
| Technology | Description | Contribution to Sustainability |
| Use of Agro-industrial Residues | Utilization of feedstocks like sugarcane molasses and pineapple crowns as substrates for fermentation. | Reduces reliance on refined sugars, valorizes waste streams, and lowers raw material costs. |
| Enzyme/Whole-Cell Immobilization | Entrapment or binding of biocatalysts to a solid support for reuse. | Enables continuous processing, reduces enzyme-related costs, and minimizes biocatalyst waste. |
| Solid-State Fermentation (SSF) | Cultivation of microorganisms on solid substrates with low moisture content for enzyme production. | Lowers water and energy consumption compared to submerged fermentation; utilizes waste materials. |
| Membrane Filtration | Use of techniques like nanofiltration for the separation and purification of FOS. | Reduces energy consumption and avoids the use of large volumes of solvents required for chromatography. |
| Biorefinery Integration | Incorporating FOS production into a larger system for the comprehensive utilization of biomass. | Maximizes resource efficiency and minimizes overall waste generation. |
Q & A
Q. What analytical techniques are recommended for quantifying Fructo-oligosaccharide DP5 purity in research samples?
High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) are widely used for quantifying DP5 purity. These methods separate DP5 from shorter-chain oligosaccharides (e.g., DP3, DP4) and confirm purity levels ≥95–98% based on retention time and peak integration . Calibration curves using certified reference standards (e.g., GF4/DP5) are critical for accurate quantification.
Q. How is this compound synthesized and purified for experimental use?
DP5 is typically produced via enzymatic hydrolysis of inulin (a polyfructan) using endo-inulinase, followed by ultrafiltration (e.g., 10 kDa cutoff) to isolate oligosaccharides of specific chain lengths. Post-synthesis, preparative chromatography (e.g., size-exclusion) ensures removal of residual monosaccharides and longer polymers. Structural validation via NMR or mass spectrometry (MS) is recommended to confirm the β(2→1) fructosyl linkages and degree of polymerization .
Q. What structural characteristics distinguish this compound from other oligosaccharides?
DP5 (GF4) has the structure Fruβ(2→1)-[Fruβ(2→1)]₃-α(2→1)Glc, distinguishing it from shorter chains (e.g., DP3: GF2) by its five fructose units linked to a terminal glucose. Key identifiers include its molecular weight (828.71 g/mol), solubility in polar solvents, and specific NMR shifts (e.g., anomeric proton signals at δ 4.1–5.5 ppm) .
Advanced Research Questions
Q. How can in vitro fermentation models be optimized to assess the prebiotic efficacy of this compound on gut microbiota?
Use human fecal inocula in anaerobic batch cultures to simulate colonic fermentation. Measure short-chain fatty acid (SCFA) production (e.g., acetate, butyrate) via gas chromatography and quantify bifidobacterial growth using qPCR with genus-specific primers (e.g., Bifidobacterium 16S rRNA). Control pH (6.5–6.8) and substrate concentration (1–2% w/v) to mimic physiological conditions. Include DP3 and DP6 as comparators to evaluate chain-length-dependent effects .
Q. What statistical approaches resolve contradictions in experimental data on DP5’s bifidogenic effects across studies?
Meta-analyses using random-effects models can account for heterogeneity in study designs (e.g., dosing, subject demographics). Stratify data by variables such as baseline microbiota composition or intervention duration. For conflicting in vivo results, apply multivariate analyses (e.g., PERMANOVA) to disentangle DP5-specific effects from confounding factors like diet or host genetics .
Q. Which spectroscopic methods provide reliable structural validation for DP5, and how should isomerism be addressed?
High-resolution MS (e.g., MALDI-TOF/TOF) confirms molecular weight (m/z 828.71), while 2D-NMR (e.g., HSQC, COSY) resolves linkage patterns and anomeric configurations. For isomer detection (e.g., β(2→6) vs. β(2→1) linkages), compare experimental NOE correlations with simulated spectra of theoretical structures. Computational tools like DP5 probability analysis (not related to the compound) may assist in validating spectral assignments by quantifying congruence with reference data .
Q. Methodological Notes
- Chromatographic Standards : Use commercial DP5 reference materials (e.g., CAS 59432-60-9) with ≥98% HPLC purity to avoid batch variability .
- Prebiotic Study Design : Include placebo-controlled, double-blinded trials with crossover designs to minimize confounding in human studies .
- Data Reproducibility : Archive raw NMR/MS spectra and fermentation data in standardized formats (e.g., mzML for MS) to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
